Cas no 923033-03-8 (Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro-)

Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- is a fluorinated aromatic compound featuring a bromoethyl substituent, offering versatile reactivity for synthetic applications. The trifluoromethyl groups enhance its electron-withdrawing properties, making it valuable in electrophilic substitution and cross-coupling reactions. The bromoethyl moiety provides a reactive handle for further functionalization, such as nucleophilic displacement or metal-catalyzed transformations. This compound is particularly useful in pharmaceutical and agrochemical intermediates, where its structural motifs contribute to bioactivity and metabolic stability. Its well-defined reactivity profile and compatibility with organometallic reagents make it a practical building block for complex molecule synthesis. Proper handling is advised due to its potential lachrymatory and irritant properties.
Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- structure
923033-03-8 structure
Product Name:Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro-
CAS No:923033-03-8
MF:C8H6BrF3
MW:239.032452106476
CID:738373
PubChem ID:59386315
Update Time:2025-10-22

Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro-
    • 5-(1-bromoethyl)-1,2,3-trifluorobenzene
    • DTXSID00731827
    • 923033-03-8
    • EN300-7925785
    • SCHEMBL393642
    • Inchi: 1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3
    • InChI Key: XROAACRVXSKJOP-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=C(C(=C(C=1)F)F)F

Computed Properties

  • Exact Mass: 237.96050g/mol
  • Monoisotopic Mass: 237.96050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- Pricemore >>

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Additional information on Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro-

Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- (CAS No. 923033-03-8): A Comprehensive Overview

Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- (CAS No. 923033-03-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a benzene ring substituted with a bromoethyl group and three fluorine atoms. The combination of these functional groups imparts distinct chemical properties that make it an intriguing subject for various applications.

The molecular formula of Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- is C9H6BrF3, and its molecular weight is approximately 247.04 g/mol. The presence of the bromine atom and the trifluoromethyl group provides this compound with a high degree of reactivity and stability, making it suitable for use in synthetic reactions and as a building block in the development of novel pharmaceuticals.

Recent research studies have explored the potential applications of Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- in various fields. One notable area of interest is its use as an intermediate in the synthesis of fluorinated compounds, which are essential in the development of advanced materials and pharmaceuticals. Fluorinated compounds are known for their enhanced biological activity and improved pharmacokinetic properties, making them valuable in drug discovery and development.

In the context of pharmaceutical research, Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- has shown promise as a precursor for the synthesis of antibacterial agents. The bromoethyl group can be selectively modified to introduce other functional groups that enhance the compound's antibacterial activity. Additionally, the trifluoromethyl group contributes to the compound's lipophilicity, which is crucial for its ability to penetrate cell membranes and exert its therapeutic effects.

Another area where Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- has demonstrated potential is in the field of cancer research. Studies have shown that fluorinated compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to the unique electronic properties of fluorine atoms, which can modulate the interaction between the compound and cellular targets.

The synthesis of Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- typically involves a multi-step process that includes the bromination of a substituted benzene ring followed by fluorination reactions. The choice of reagents and reaction conditions is critical to achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In terms of safety and handling, it is important to note that while Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- is not classified as a hazardous material or controlled substance, proper precautions should be taken when handling this compound. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation.

The market demand for Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- is expected to grow in response to increasing demand for advanced materials and pharmaceuticals. As researchers continue to explore new applications for this compound, its importance in various industries is likely to increase. Companies involved in chemical synthesis and pharmaceutical development are investing in research to optimize the production processes and expand the range of products derived from this versatile compound.

In conclusion, Benzene, 5-(1-bromoethyl)-1,2,3-trifluoro- (CAS No. 923033-03-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing fields such as organic chemistry, materials science, and pharmaceutical research.

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